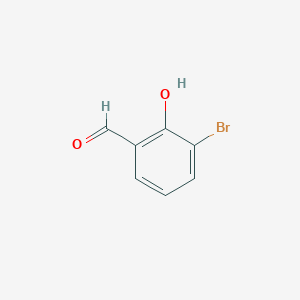

3-Bromo-2-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGLXMINLWCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448045 | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-34-1 | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Bromosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 3-Bromosalicylaldehyde. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of its inhibitory action.

Core Physical and Chemical Properties

3-Bromosalicylaldehyde is a substituted salicylaldehyde with the chemical formula C₇H₅BrO₂. It presents as a pale yellow solid and is known to be air-sensitive. The compound's properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | |

| Molecular Weight | 201.02 g/mol | |

| CAS Number | 1829-34-1 | |

| Appearance | Pale Yellow Solid | |

| Melting Point | 53-58 °C | [1] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in benzene, chloroform, ether, acetone, and methanol. | [1] |

| Purity | Typically ≥98.0% (GC) |

Note on Melting Point Discrepancy: While some sources report a melting point of approximately 130°C, a more frequently cited and specific range is 53-58°C from chemical suppliers and synthesis literature. This discrepancy may arise from different crystalline forms or the presence of impurities in earlier measurements.

Experimental Protocols

The determination of the physical properties of 3-Bromosalicylaldehyde follows established laboratory procedures for organic compounds.

Melting Point Determination

The melting point is a critical indicator of purity. A common and reliable method is the capillary tube method.

Protocol:

-

A small, finely powdered sample of 3-Bromosalicylaldehyde is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

The sample is heated gradually, and the temperature is monitored closely.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

For accurate results, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.

Solubility Assessment

The solubility of 3-Bromosalicylaldehyde in various solvents can be determined through standardized qualitative solubility tests.

Protocol:

-

Approximately 10-20 mg of 3-Bromosalicylaldehyde is placed in a series of test tubes.

-

To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, chloroform, benzene) is added.

-

The tubes are agitated or vortexed to facilitate dissolution.

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble based on the visual clarity of the resulting mixture.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of 3-Bromosalicylaldehyde.

General Sample Preparation for Spectroscopy:

-

NMR (¹H and ¹³C): A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

FT-IR: The solid sample can be analyzed as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.

-

UV-Vis: A dilute solution of the compound is prepared in a suitable solvent (one that does not absorb in the region of interest, such as ethanol or cyclohexane). The concentration is adjusted to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1 AU).

Mechanism of Action: Inhibition of Staphylococcus aureus

3-Bromosalicylaldehyde has been identified as an inhibitor of Staphylococcus aureus growth. The proposed mechanism of action involves the compound binding to the bacterial DNA, which in turn prevents cellular division.[1] While the precise molecular interactions are a subject of ongoing research, a simplified logical workflow of this inhibitory pathway is presented below.

Caption: Logical workflow of 3-Bromosalicylaldehyde's inhibitory action on S. aureus.

Experimental Workflow for Synthesis and Characterization

The synthesis of 3-Bromosalicylaldehyde is typically achieved through the ortho-formylation of 2-bromophenol. A general experimental workflow from synthesis to characterization is outlined below.

Caption: General workflow for the synthesis and characterization of 3-Bromosalicylaldehyde.

References

3-Bromo-2-hydroxybenzaldehyde CAS number 1829-34-1

An In-depth Technical Guide to 3-Bromo-2-hydroxybenzaldehyde (CAS: 1829-34-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS Number: 1829-34-1), a versatile chemical intermediate. It covers key chemical and physical properties, detailed synthesis protocols, crystallographic data, and its applications in synthetic chemistry and drug discovery. Furthermore, this guide explores the biological activities and associated signaling pathways of structurally similar compounds, offering valuable context for drug development professionals.

Chemical and Physical Properties

This compound, also known as 3-Bromosalicylaldehyde, is a substituted aromatic aldehyde.[1][2] Its chemical structure, featuring hydroxyl, aldehyde, and bromo functional groups, makes it a valuable precursor in various organic syntheses.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 1829-34-1[1] |

| Molecular Formula | C₇H₅BrO₂[1] |

| Molecular Weight | 201.02 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Bromosalicylaldehyde, 2-Hydroxy-3-bromobenzaldehyde[3][4] |

| InChI | InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H[1] |

| InChIKey | STBGLXMINLWCNL-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)O)C=O[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical Form | Light yellow to amber or dark green crystalline solid.[5][6] |

| Melting Point | 53-57 °C[7][8] |

| Flash Point | >110 °C[3][8] |

| Purity | Typically ≥95% - ≥98%[2] |

| Storage | Store in a cool, dry, dark place, sealed from moisture and air. |

Crystallographic Data

The molecular structure of this compound is nearly planar.[9] It features a significant intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the aldehyde oxygen atom.[9] The crystal packing is influenced by weak intermolecular C—H⋯Br interactions and π-stacking between adjacent molecules.[9]

Table 3: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₅BrO₂[9] |

| Formula Weight | 201.02[9] |

| Temperature | 125 K[9] |

| Crystal System | Monoclinic[9] |

| Space Group | P2₁/c[9] |

| Unit Cell Dimensions | a = 7.0282 (3) Åb = 14.9715 (7) Åc = 6.8472 (3) Åβ = 108.907 (1)°[9] |

| Volume | 681.61 (5) ų[9] |

| Z | 4[9] |

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound are available, primarily through ortho-formylation of 2-bromophenol or ozonolysis of a benzofuran derivative.

Synthesis via ortho-Formylation of 2-Bromophenol

This method provides an efficient and regioselective route to the target compound, giving exclusively ortho-formylation.[10] It involves the reaction of 2-bromophenol with paraformaldehyde and triethylamine in the presence of anhydrous magnesium dichloride.[9][10] The procedure has been successfully applied on a large scale.[10]

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottomed flask is purged with argon. Anhydrous magnesium dichloride (1.0 eq) and solid paraformaldehyde (1.5 eq) are added under a positive argon pressure.[10]

-

Solvent and Reagent Addition: Dry tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (1.0 eq). The mixture is stirred for 10 minutes.[10]

-

Addition of Starting Material: 2-Bromophenol (0.5 eq) dissolved in dry THF is added dropwise over 20 minutes.[10]

-

Reaction: The resulting mixture is heated to reflux for 3-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).[10]

-

Workup: After cooling to room temperature, the reaction is quenched with 1 M aqueous HCl. The mixture is extracted with diethyl ether.[10]

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated via rotary evaporation. The crude product can be purified by recrystallization from hexane to yield pure this compound as pale yellow needles (68-69% yield).[10]

Caption: Workflow for the synthesis of this compound via ortho-formylation.

Synthesis via Ozonolysis

An alternative synthesis route starts from 7-bromo-2-methylbenzofuran.[5] This method involves ozonolysis followed by a reductive workup and subsequent hydrolysis.

Experimental Protocol:

-

Ozonolysis: A solution of 7-bromo-2-methylbenzofuran (1.0 eq) in dichloromethane is cooled to -78 °C. A 3% O₃/O₂ gas mixture is passed through the solution until a persistent blue color is observed (approx. 35 min).[5]

-

Reductive Workup: The solution is purged with nitrogen, and dimethyl sulfide is added. The reaction mixture is then slowly warmed to room temperature.[5]

-

Hydrolysis: Water and potassium carbonate are added to methanol, and the mixture is heated to 55 °C for 1 hour under argon.[5]

-

Extraction: Upon completion, the mixture is cooled, neutralized to pH 7 with 1 M bisulfate solution, and extracted with dichloromethane.[5]

-

Purification: The combined organic phases are dried with magnesium sulfate and the solvent is evaporated. The final product is purified by flash chromatography, affording this compound as a light yellow crystalline solid (80% yield).[5]

Caption: Workflow for the synthesis of this compound via ozonolysis.

Applications in Research and Development

This compound is a key building block for more complex molecules.

-

Synthesis of Bioactive Compounds: It serves as a reagent in the synthesis of potential antiviral compounds, anticancer agents, and chiral aromatic spiroketals.[9]

-

Coordination Chemistry: Like other salicylaldehyde derivatives, it is frequently used to form Schiff base ligands for metal coordination chemistry.[9] Schiff base complexes involving this compound have been reported for metals such as titanium, zinc, and chromium.[9]

-

Other Uses: It has also been noted as a precursor for dyes and as a plant growth regulator.[]

Biological Activity of Structurally Related Compounds

While direct studies on the signaling pathway modulation of this compound are limited in the available literature, research on structurally similar bromophenols provides valuable insights for drug development. These related compounds have demonstrated significant anti-inflammatory, antioxidant, and vasculoprotective effects.

Disclaimer: The following signaling pathways are described for compounds structurally related to this compound and are presented for contextual and comparative purposes.

Anti-inflammatory Effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

BDB, a bromophenol isolated from the red alga Polysiphonia morrowii, has been shown to suppress inflammation in TNF-α/IFN-γ-stimulated HaCaT keratinocytes.[12] This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[12]

-

NF-κB Pathway: BDB treatment suppresses the phosphorylation of IκBα and NF-κB p65, and inhibits the nuclear translocation of NF-κB p65.[12]

-

MAPK Pathway: BDB also inhibits the phosphorylation of key members of the MAPK family, including ERK, p38, and JNK.[12]

References

- 1. This compound | C7H5BrO2 | CID 10910555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1829-34-1 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 1829-34-1 [chemicalbook.com]

- 6. This compound CAS#: 1829-34-1 [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1829-34-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data interpretation used in the structural elucidation of 3-Bromo-2-hydroxybenzaldehyde (also known as 3-Bromosalicylaldehyde), a key intermediate in the synthesis of various biologically active compounds.

Introduction

This compound is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its derivatives have been investigated for a range of biological activities, including potential use as antiviral and anticancer agents.[1] A thorough understanding of its molecular structure is paramount for the rational design and synthesis of novel therapeutic agents and other functional materials. This document outlines the key analytical methods employed to confirm the structure of this compound, presenting the expected data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| CAS Number | 1829-34-1 |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 53-57 °C |

| Boiling Point | >110 °C |

| Solubility | Soluble in benzene, chloroform, ether, and acetone.[2] |

Spectroscopic and Crystallographic Data

The definitive structure of this compound is established through a combination of spectroscopic and crystallographic techniques. While a complete set of publicly available spectral data for this compound is not readily accessible, this guide presents detailed crystallographic data and representative spectroscopic data based on its isomer, 5-Bromo-2-hydroxybenzaldehyde, to illustrate the expected spectral features. The electronic and structural similarities between these isomers allow for a valuable comparative analysis.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule. A study on this compound has confirmed its molecular geometry and packing in the crystalline state.[1]

Key Findings:

-

The molecule is nearly planar.[1]

-

An intramolecular hydrogen bond exists between the hydroxyl group and the aldehyde oxygen atom.[1]

-

The crystal packing is influenced by weak intermolecular C-H···Br interactions and π-stacking.[1]

Table 2: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.0282 (3) Å |

| b | 14.9715 (7) Å |

| c | 6.8472 (3) Å |

| β | 108.907 (1)° |

| Volume | 681.61 (5) ų |

| Z | 4 |

| Temperature | 125 K |

| Radiation | Mo Kα |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde, hydroxyl, and aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | -OH |

| ~9.8 | Singlet | 1H | -CHO |

| ~7.9 | Doublet of doublets | 1H | H-6 |

| ~7.7 | Doublet of doublets | 1H | H-4 |

| ~7.1 | Triplet | 1H | H-5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (aldehyde) |

| ~160 | C-OH |

| ~140 | C-Br |

| ~135 | C-H (aromatic) |

| ~125 | C-CHO |

| ~122 | C-H (aromatic) |

| ~118 | C-H (aromatic) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the hydroxyl, carbonyl, and aromatic C-H bonds.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (hydroxyl) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2700-2900 | Medium | C-H stretch (aldehyde) |

| 1650-1680 | Strong | C=O stretch (aldehyde) |

| 1550-1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1000-1100 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.

Table 6: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 200/202 | ~1:1 | [M]⁺ (Molecular ion) |

| 199/201 | ~1:1 | [M-H]⁺ |

| 171/173 | ~1:1 | [M-CHO]⁺ |

| 121 | [M-Br]⁺ | |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the techniques described above, suitable for the analysis of this compound.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: A suitable crystal is mounted on a goniometer. The crystal is cooled to a low temperature (e.g., 125 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a Mo Kα X-ray source.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).

-

¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing it between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected to generate the mass spectrum.

Workflow and Logical Relationships

The structural elucidation of an unknown compound like this compound follows a logical workflow, integrating data from multiple analytical techniques.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of various analytical techniques. While single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, spectroscopic methods such as NMR, IR, and mass spectrometry are essential for confirming the structure and identifying the compound in different physical states and in reaction mixtures. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of this and related compounds.

References

An In-depth Technical Guide to 3-Bromo-2-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-2-hydroxybenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes its core chemical data, including its molecular formula and weight, and presents other relevant physical properties in a structured format.

Core Chemical Identity

This compound, also known as 3-Bromosalicylaldehyde, is an organic compound with the chemical formula C7H5BrO2.[1][2][3] Its molecular weight is approximately 201.02 g/mol .[1][3][4][5]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H5BrO2 | [1][2][3] |

| Molecular Weight | 201.02 g/mol | [1][3][4] |

| Alternate Names | 3-Bromosalicylaldehyde | [1][5] |

| CAS Number | 1829-34-1 | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 53-57 °C | [2] |

| Boiling Point | 215.563 °C at 760 mmHg | [2] |

| Density | 1.737 g/cm³ | [2] |

| Flash Point | 84.17 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

| Purity | ≥98% | [1] |

| Exact Mass | 199.94729 Da | [2][3] |

Molecular Structure

The logical relationship of the atoms within the this compound molecule is represented by its chemical structure. The following diagram illustrates the arrangement of atoms and bonds.

Experimental Protocols and Biological Activity

Detailed experimental protocols and the involvement of this compound in specific signaling pathways are highly dependent on the particular research application. As a chemical reagent, its use can vary significantly, for instance, as a building block in organic synthesis or as a subject of biological screening. Therefore, specific experimental methodologies and biological interaction pathways are not inherent properties of the compound itself and would be found in literature pertaining to its specific use cases. Researchers are encouraged to consult scientific databases and publications for protocols relevant to their field of inquiry.

References

An In-depth Technical Guide on the Spectral Data of 3-Bromo-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2-hydroxybenzaldehyde, a valuable intermediate in organic synthesis. The document presents available spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the available quantitative spectral data for this compound and its isomers. Due to the limited availability of direct spectral data for this compound in public databases, data for closely related isomers are provided for comparative purposes where necessary.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.60 | s | - | OH |

| 9.85 | s | - | CHO |

| 7.75 | dd | 7.7, 1.3 | Ar-H |

| 7.55 | dd | 7.7, 1.3 | Ar-H |

| 6.94 | t | 7.8 | Ar-H |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Aldehyde) |

| ~160 | C-OH |

| ~140 | C-Br |

| ~138 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C (quaternary) |

| ~115 | Ar-CH |

Table 3: Infrared (IR) Spectral Data for 3-bromo-4-hydroxybenzaldehyde (Isomer)

While a tabulated IR spectrum for this compound was not found, the data for the isomer 3-bromo-4-hydroxybenzaldehyde provides characteristic absorption bands for a substituted aromatic aldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (hydroxyl group) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2700-2900 | Medium, two bands | C-H stretch (aldehyde) |

| 1650-1700 | Strong | C=O stretch (aldehyde) |

| 1550-1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1000-1100 | Strong | C-Br stretch |

| 650-900 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Mass Spectrometry (MS) Data for 3-bromo-4-hydroxybenzaldehyde (Isomer)

The mass spectrum for this compound is not available in a quantitative table. The data for the isomer 3-bromo-4-hydroxybenzaldehyde shows the following major fragments. The molecular weight of this compound is 201.02 g/mol .[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 202 | ~50 | [M+2]⁺ (due to ⁸¹Br isotope) |

| 200 | ~50 | [M]⁺ (due to ⁷⁹Br isotope) |

| 172 | High | [M-CHO]⁺ |

| 121 | High | [M-Br]⁺ |

| 93 | Medium | [C₆H₅O]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard techniques for the analysis of small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Data Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Data Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A few milligrams of the solid this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

In-Depth Analysis of the 1H NMR Spectrum of 3-Bromo-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-hydroxybenzaldehyde, a key intermediate in organic synthesis and drug discovery. This document outlines the expected spectral data, provides a comprehensive experimental protocol for acquiring high-quality spectra, and visualizes the structural relationships of the molecule's protons.

Predicted ¹H NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in public databases, the following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar substituted benzaldehydes.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-6 | ~7.8 | Doublet of doublets | J ≈ 7.8, 1.5 | 1H |

| H-4 | ~7.6 | Doublet of doublets | J ≈ 7.8, 1.5 | 1H |

| H-5 | ~7.1 | Triplet | J ≈ 7.8 | 1H |

| Aldehyde CHO | ~9.9 | Singlet | - | 1H |

| Hydroxyl OH | ~11.0 | Singlet (broad) | - | 1H |

Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, aldehydic, and hydroxyl protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring (H-4, H-5, and H-6) give rise to a complex splitting pattern. H-6 is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent bromine and the ortho-aldehyde group. It will likely appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with H-4. H-4 is also expected to be a doublet of doublets, coupling with H-5 and showing a smaller coupling to H-6. The H-5 proton, situated between H-4 and H-6, is predicted to be a triplet.

-

Aldehyde Proton (δ ~9.9 ppm): The aldehyde proton is significantly deshielded by the adjacent carbonyl group and appears as a sharp singlet in the downfield region of the spectrum.

-

Hydroxyl Proton (δ ~11.0 ppm): The hydroxyl proton is also highly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This interaction restricts its rotation and results in a broad singlet at a very downfield chemical shift. The chemical shift of this proton can be sensitive to solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed methodology for the preparation and analysis of a sample of this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution; if necessary, filter the solution through a small plug of glass wool.

-

Sample Height: The height of the solution in the NMR tube should be approximately 4-5 cm to ensure it is within the detection coil of the spectrometer.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field is shimmed to achieve maximum homogeneity across the sample, which results in sharp, symmetrical peaks. This can be done manually or automatically.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a ¹H NMR experiment. This includes:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Visualization of Proton Relationships

The following diagrams, generated using Graphviz, illustrate the structure of this compound and the key through-bond coupling relationships between the aromatic protons.

Caption: Molecular structure of this compound.

Caption: Through-bond coupling relationships of aromatic protons.

Interpreting the Vibrational Landscape of 3-Bromo-2-hydroxybenzaldehyde: An In-depth FTIR Spectral Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. Aimed at researchers, scientists, and drug development professionals, this document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.

Predicted FTIR Spectral Data for this compound

The interpretation of the FTIR spectrum of this compound relies on the identification of characteristic vibrational modes associated with its functional groups. Based on data from analogous compounds, including substituted benzaldehydes and a comprehensive study on 5-Bromo-2-hydroxybenzaldehyde[1], the following table summarizes the predicted key absorptions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3650 - 3250 | Broad, Medium | O-H Stretch (Phenolic) | The broadness indicates hydrogen bonding. An intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen is expected, which can shift the peak to the lower end of this range.[1] |

| ~3080 - 3030 | Weak to Medium | C-H Stretch (Aromatic) | Characteristic of C-H vibrations on the benzene ring.[2][3] |

| 2880 - 2820 | Weak | C-H Stretch (Aldehydic) | Often appears as a doublet (Fermi resonance) and is a key diagnostic feature for aldehydes.[2][4] |

| 2780 - 2720 | Weak | C-H Stretch (Aldehydic) | The second peak of the Fermi doublet.[2][4] |

| 1705 - 1660 | Strong, Sharp | C=O Stretch (Carbonyl) | This is one of the most intense peaks in the spectrum. Conjugation with the aromatic ring and intramolecular hydrogen bonding typically lowers the frequency compared to a simple aliphatic aldehyde.[3][5] |

| 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic) | Multiple bands are expected in this region due to the vibrations of the benzene ring.[2][4] |

| ~1300 | Medium | C-O Stretch (Phenolic) | |

| ~1200 | Medium | In-plane O-H Bend | |

| Below 1000 | Variable | C-H Out-of-plane Bending, C-Br Stretch, and other fingerprint vibrations | The specific substitution pattern on the aromatic ring influences the C-H out-of-plane bending modes. The C-Br stretching vibration is expected in the lower frequency region of the fingerprint range. |

Experimental Protocol for FTIR Spectroscopy

The following protocol details the methodology for acquiring a high-quality FTIR spectrum of solid this compound using the KBr pellet technique.

2.1. Materials and Equipment

-

This compound (solid)

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Spatula

-

Desiccator

2.2. Sample Preparation (KBr Pellet Method)

-

Drying: Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum. Store the dried KBr in a desiccator.

-

Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr into a clean agate mortar.

-

Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.

2.3. Data Acquisition

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Spectral Collection: Collect the FTIR spectrum over the range of 4000-400 cm⁻¹. A typical setting would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.4. Post-Analysis

-

Clean the mortar, pestle, and die thoroughly with an appropriate solvent (e.g., acetone) and dry them completely before storing.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the FTIR spectrum of an unknown compound, with a focus on identifying this compound.

References

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of mass spectrometry fragmentation as it applies to 3-Bromo-2-hydroxybenzaldehyde. While a publicly available, complete experimental mass spectrum for this specific compound is not readily accessible in major databases, this guide provides a robust framework based on established fragmentation patterns of benzaldehydes and halogenated aromatic compounds. This allows for a detailed prediction and understanding of its behavior under mass spectrometric analysis, crucial for its identification and characterization in complex matrices.

Molecular Profile and Expected Mass Spectrum

This compound (C₇H₅BrO₂) has a molecular weight of 201.02 g/mol and an exact mass of 199.94729 Da.[1][2][3] A key feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. Therefore, we expect to see a molecular ion cluster at m/z 200 (M⁺) and m/z 202 (M+2⁺).

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The relative abundances are estimations based on the fragmentation of similar compounds and are intended for illustrative purposes.

| m/z (Predicted) | Ion Formula | Fragment Lost | Interpretation | Predicted Relative Abundance |

| 200/202 | [C₇H₅BrO₂]⁺ | - | Molecular Ion (M⁺, M+2⁺) | Moderate |

| 199/201 | [C₇H₄BrO₂]⁺ | H | Loss of a hydrogen radical | Moderate |

| 171/173 | [C₆H₄BrO]⁺ | CHO | Loss of the formyl radical | High |

| 143/145 | [C₅H₄Br]⁺ | CO from [M-CHO]⁺ | Loss of carbon monoxide | Moderate |

| 122 | [C₇H₆O₂]⁺ | Br | Loss of a bromine radical | Low |

| 93 | [C₆H₅O]⁺ | Br, CO | Loss of bromine and carbon monoxide | Moderate |

| 65 | [C₅H₅]⁺ | Further fragmentation | Aromatic ring fragments | Low |

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, most likely by removing an electron from the oxygen atom of the hydroxyl or carbonyl group, or from the aromatic pi system. The resulting molecular ion then undergoes a series of fragmentation reactions.

The primary fragmentation pathways for aromatic aldehydes involve the cleavage of the bonds adjacent to the carbonyl group.[4] For this compound, the following key fragmentation steps are anticipated:

-

Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond can lead to the formation of a stable acylium ion at m/z 199/201.

-

Loss of the Formyl Radical (M-29): The cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a CHO radical, leading to a prominent peak at m/z 171/173.[5]

-

Loss of Carbon Monoxide (from M-29): The ion formed by the loss of the formyl group can further lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds, to yield an ion at m/z 143/145.

-

Loss of a Bromine Radical (M-79/81): Direct cleavage of the C-Br bond can occur, though it may be less favorable than fragmentation involving the aldehyde group. This would result in an ion at m/z 122.

Visualization of the Fragmentation Pathway

The logical flow of the predicted fragmentation cascade is illustrated in the following diagram:

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be outlined as follows.[6]

Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol. The concentration should be optimized to avoid detector saturation, typically in the range of 10-100 µg/mL.

Gas Chromatography (GC)

-

Injector: Split/splitless injector, typically operated at 250°C. A splitless injection is often used for sensitive analysis.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of aromatic aldehydes. A typical column dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Oven Program: The temperature program should be optimized to ensure good separation from other components in the sample. A representative program could be: initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of approximately 1 mL/min.

Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Typically maintained at 230°C.

-

Quadrupole Temperature: Typically maintained at 150°C.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of 40-450 amu is generally sufficient to cover the molecular ion and expected fragments.

Experimental Workflow

The general workflow for the GC-MS analysis is depicted below:

Caption: A generalized experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation of this compound. By understanding the expected fragmentation patterns, researchers can more effectively identify this compound in their analyses, even in the absence of a reference spectrum in commercial libraries. The provided experimental protocols offer a starting point for developing a robust analytical method for the detection and quantification of this compound. Further experimental work is warranted to confirm these predicted fragmentation pathways and to generate a definitive mass spectrum for this compound.

References

solubility profile of 3-Bromo-2-hydroxybenzaldehyde in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Bromo-2-hydroxybenzaldehyde is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₅BrO₂[1][2] |

| Molecular Weight | 201.02 g/mol [1][2] |

| Melting Point | 53-57 °C[1] |

| Appearance | Light yellow to amber or dark green crystalline solid[3] |

| pKa (Predicted) | 6.0 ± 0.10[1][4] |

| LogP (Predicted) | 1.967[1] |

Solubility Data

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in methanol.[1][4] Its general solubility in other organic solvents is considered to be good, which is typical for a compound with its structure, featuring both a polar hydroxyl group and a larger, less polar aromatic ring.[3]

Quantitative Solubility of Structural Isomers

To provide a useful reference for solvent selection and experimental design, the following tables present quantitative solubility data for two structurally similar isomers: 3-Bromo-4-hydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde. This data can offer insights into the potential solubility behavior of this compound in a range of common laboratory solvents.

Table 1: Quantitative Solubility of 3-Bromo-4-hydroxybenzaldehyde at 298.15 K (25 °C) This data is for a structural isomer and should be used as a reference only.

| Solvent | Mole Fraction Solubility (x₁) |

| N,N-Dimethylformamide (DMF) | 0.4431 |

| 1,4-Dioxane | 0.3832 |

| Dimethylsulfoxide (DMSO) | 0.3308 |

| n-Pentanol | 0.2831 |

| n-Butanol | 0.2452 |

| Isobutanol | 0.2115 |

| Ethyl Acetate | 0.2011 |

| n-Propanol | 0.1982 |

| Isopropanol | 0.1691 |

| Ethanol | 0.1583 |

| Acetonitrile | 0.1171 |

| Ethylene Glycol | 0.0989 |

| Methanol | 0.0921 |

| Cyclohexane | 0.0019 |

| Water | 0.0003 |

Table 2: Quantitative Solubility of 4-Bromo-2-hydroxybenzaldehyde This data is for a structural isomer and should be used as a reference only.

| Solvent System | Solubility |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (497.46 mM) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |

Experimental Protocol for Solubility Determination

For instances where quantitative solubility data is required, the isothermal shake-flask method is a widely accepted and reliable technique.[5] The following protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has stabilized.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the chosen solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Using HPLC (Preferred Method):

-

Develop a suitable HPLC method with a UV detector.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

This method is applicable if this compound has a distinct absorbance maximum where the solvent does not absorb.

-

Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.[5]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, accounting for the dilution factor used during sample preparation.

-

Express the solubility in the desired units, such as mg/mL, g/100 mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: A generalized workflow for determining the solubility of a compound.

References

The Bromine Substituent's Electronic Influence on the Salicylaldehyde Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic effects of a bromine substituent on the salicylaldehyde ring. By examining the interplay of inductive and resonance effects, this document elucidates how the introduction of a bromine atom at various positions alters the physicochemical properties and potential reactivity of the salicylaldehyde scaffold, a common pharmacophore in drug discovery.

Introduction: The Dual Nature of Bromine's Electronic Effects

The bromine substituent exerts two primary electronic effects on the salicylaldehyde ring: the inductive effect and the resonance effect. Understanding the balance between these two opposing forces is crucial for predicting the chemical behavior and biological activity of brominated salicylaldehyde derivatives.

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic attack.

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the benzene ring. This electron-donating resonance effect increases the electron density at the ortho and para positions.

While the inductive effect of halogens is generally stronger than their resonance effect, the latter still plays a significant role in directing the regioselectivity of chemical reactions.[1][2]

Quantitative Analysis of Electronic Effects

The electronic influence of the bromine substituent can be quantified through various experimental and theoretical parameters. This section presents a comparative summary of Hammett constants, acidity (pKa), and key spectroscopic data for salicylaldehyde and its bromo-derivatives.

Table 1: Hammett Substituent Constants and Acidity

| Compound | Substituent Position | Hammett Constant (σ) | pKa |

| Salicylaldehyde | - | 0.00 | 8.37[3][4] |

| 3-Bromosalicylaldehyde | meta | +0.39 | Not experimentally determined |

| 5-Bromosalicylaldehyde | para | +0.23 | 7.60 (Predicted) |

The positive Hammett constants for the bromine substituent indicate its overall electron-withdrawing nature. The lower predicted pKa value for 5-bromosalicylaldehyde compared to salicylaldehyde suggests that the bromine substituent increases the acidity of the phenolic hydroxyl group by stabilizing the corresponding phenoxide ion.

Table 2: Comparative Spectroscopic Data (¹H and ¹³C NMR)

| Compound | Aldehyde Proton (¹H, ppm) | Aldehyde Carbon (¹³C, ppm) | Aromatic Protons (¹H, ppm) |

| Salicylaldehyde | ~9.8 - 10.0 | ~190 - 196 | 6.8 - 7.6 |

| 3-Bromosalicylaldehyde | Not explicitly found | Not explicitly found | Not explicitly found |

| 5-Bromosalicylaldehyde | ~9.8 | ~190 | 6.90 - 7.83[5] |

| 3,5-Dibromosalicylaldehyde | 9.81 | ~188 | 7.66 - 7.89[6] |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

The chemical shift of the aldehyde proton is highly sensitive to the electronic environment. The downfield shift of aromatic protons in the bromo-derivatives is consistent with the electron-withdrawing nature of bromine.

Table 3: Infrared Spectroscopy Data

| Compound | C=O Stretching Frequency (cm⁻¹) | O-H Stretching Frequency (cm⁻¹) |

| Salicylaldehyde | ~1665 | ~3200 (broad) |

| 5-Bromosalicylaldehyde | ~1650 - 1676 | ~3000 - 3500 (broad) |

| 3,5-Dibromosalicylaldehyde | ~1660 | Not explicitly found |

The carbonyl stretching frequency is influenced by both inductive and resonance effects. A decrease in the C=O stretching frequency can be attributed to the +R effect of bromine, which leads to a greater contribution of the resonance structure with a single bond character for the carbonyl group.

Experimental Protocols

Synthesis of 3-Bromosalicylaldehyde via Ortho-formylation of 2-Bromophenol

This protocol is adapted from a method utilizing a magnesium chloride-triethylamine complex.[7]

Materials:

-

2-Bromophenol

-

Anhydrous magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂, paraformaldehyde, and anhydrous THF.

-

Stir the suspension and add triethylamine dropwise.

-

Add 2-bromophenol dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl and water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hexane to yield 3-bromosalicylaldehyde.

Impact on Reactivity and Biological Activity

The electronic modifications induced by the bromine substituent are expected to influence the reactivity of the aldehyde and phenolic hydroxyl groups, as well as the overall biological profile of the molecule.

Chemical Reactivity

The electron-withdrawing nature of bromine generally deactivates the aromatic ring towards electrophilic substitution. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atom. The increased acidity of the phenolic hydroxyl group can facilitate reactions that involve its deprotonation.

Biological Implications and Signaling Pathways

While specific studies on the direct impact of brominated salicylaldehydes on signaling pathways are limited, some inferences can be drawn. Salicylaldehyde itself has been shown to suppress IgE-mediated activation of mast cells and ameliorate anaphylaxis in mice.[8] It has also been implicated in the modulation of the jasmonate signaling pathway in plants, which is involved in defense responses.[9]

The introduction of a bromine atom can significantly alter a molecule's lipophilicity and its ability to form hydrogen bonds, which are critical for drug-receptor interactions. For instance, ruthenium complexes bearing brominated salicylaldehyde ligands have demonstrated enhanced cytotoxicity against cancer cells, inducing cell cycle arrest, apoptosis, and mitochondrial dysfunction.[1][10] This suggests that the electronic modifications imparted by bromine can potentiate biological activity.

Conclusion

The introduction of a bromine substituent onto the salicylaldehyde ring imparts a complex interplay of inductive and resonance effects, leading to quantifiable changes in the molecule's acidity and spectroscopic properties. These electronic modifications are anticipated to alter the chemical reactivity and biological activity of salicylaldehyde derivatives. For drug development professionals, understanding these fundamental principles is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. Further investigation into the specific interactions of brominated salicylaldehydes with biological targets and signaling pathways will be crucial for fully harnessing their therapeutic potential.

References

- 1. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Bromosalicylaldehyde(1761-61-1) IR Spectrum [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. 3,5-Dibromosalicylaldehyde(90-59-5) 13C NMR [m.chemicalbook.com]

- 7. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Kinetics of Salicylate-Mediated Suppression of Jasmonate Signaling Reveal a Role for Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

Probing the Core Stability: An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 3-Bromo-2-hydroxybenzaldehyde Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding within the crystal structure of 3-Bromo-2-hydroxybenzaldehyde, a key structural motif influencing its chemical behavior and potential applications in drug design and materials science. The stability conferred by this interaction plays a crucial role in the molecule's conformation and subsequent intermolecular interactions.

Molecular Conformation and Intramolecular Interaction

The crystal structure of this compound reveals a nearly planar molecule. This planarity is significantly stabilized by a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the oxygen atom of the adjacent aldehyde group (-CHO). This interaction forms a six-membered ring, a common feature in salicylaldehyde derivatives, which locks the conformation of the molecule.

The phenol group acts as a hydrogen bond donor, with the hydrogen atom forming a bond with the aldehydic oxygen atom, which serves as the acceptor. This O—H⋯O hydrogen bond is a critical determinant of the molecule's overall structure and reactivity.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic and hydrogen bond parameters for this compound, determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.0282 (3) |

| b (Å) | 14.9715 (7) |

| c (Å) | 6.8472 (3) |

| β (°) | 108.907 (1) |

| Volume (ų) | 681.61 (5) |

| Z | 4 |

| Temperature (K) | 125 |

| Intramolecular H-Bond | |

| D—H⋯A | O2—H2⋯O1 |

| d(D—H) (Å) | 0.79 (2) |

| d(H⋯A) (Å) | 1.90 (2) |

| d(D⋯A) (Å) | 2.6364 (16) |

| ∠(D—H⋯A) (°) | 154 (2) |

| Intermolecular Interactions | |

| C—H⋯Br distance (Å) | 3.05 |

| C—H⋯Br angle (°) | 136.74 |

| π-stacking distance (Å) | 3.752 (1) |

Data sourced from Tanski, J. M. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2484.[1]

Intermolecular Interactions in the Crystal Lattice

Beyond the dominant intramolecular hydrogen bond, the crystal packing of this compound is further directed by weaker intermolecular forces. These include C—H⋯Br interactions, with a notable distance of 3.05 Å.[1] Additionally, offset face-to-face π-stacking is observed between nearly parallel molecules, with a centroid-centroid distance of 3.752 (1) Å, contributing to the overall stability of the crystal lattice.[1]

Experimental Protocols

Synthesis:

The synthesis of this compound can be achieved by the reflux of 2-bromophenol with anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine in dry tetrahydrofuran.[1]

Single-Crystal X-ray Diffraction:

A suitable single crystal of the compound was mounted on a Bruker APEXII CCD diffractometer. Data was collected at a temperature of 125 K using Mo Kα radiation. The collected data underwent a multi-scan absorption correction. The structure was solved using SHELXS97 and refined with SHELXL97. All non-hydrogen atoms were refined anisotropically.[1]

Visualizations

Caption: Intramolecular Hydrogen Bonding in this compound.

Caption: Experimental Workflow for Crystal Structure Analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromo-2-hydroxybenzaldehyde from 2-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-Bromo-2-hydroxybenzaldehyde, a valuable intermediate in organic synthesis and drug discovery. The primary method detailed is the ortho-formylation of 2-bromophenol, a regioselective and efficient process. Alternative methods, such as the Duff and Reimer-Tiemann reactions, are also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active compounds, including potential antiviral and anticancer agents.[1] Its utility lies in the reactive aldehyde and hydroxyl groups, as well as the bromine substituent, which allows for further functionalization through cross-coupling reactions. The efficient and regioselective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical research communities. The most common and effective method for this transformation is the ortho-formylation of 2-bromophenol.

Ortho-Formylation of 2-Bromophenol

The preferred method for the synthesis of this compound is the ortho-formylation of 2-bromophenol using paraformaldehyde in the presence of magnesium chloride and triethylamine. This method is highly regioselective, favoring formylation at the position ortho to the hydroxyl group, and generally provides good to excellent yields.[2]

Reaction Scheme:

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Bromophenol | [2] |

| Reagents | Magnesium chloride, Paraformaldehyde, Triethylamine | [2][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | ~75°C (Gentle Reflux) | [2][3] |

| Reaction Time | 4 hours | [2][3] |

| Crude Yield | 80-81% | [2] |

| Recrystallized Yield | 68-69% | [2] |

| Purity (crude) | ≥95% | [2] |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

-

2-Bromophenol (8.65 g, 50 mmol)

-

Anhydrous Magnesium Chloride (9.52 g, 100 mmol)

-

Paraformaldehyde (4.50 g, 150 mmol)

-

Triethylamine (10.12 g, 100 mmol)

-

Anhydrous Tetrahydrofuran (THF, 250 mL)

-

Diethyl ether (100 mL)

-

1 N Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Dry 500-mL three-necked round-bottomed flask

-

Argon or Nitrogen source for inert atmosphere

-

Syringes

-

Oil bath

-

Rotary evaporator

-

Separatory funnel (1 L)

Procedure:

-

Reaction Setup: In a dry 500-mL, three-necked round-bottomed flask purged with argon, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).[3]

-

Solvent and Reagent Addition: Add dry tetrahydrofuran (250 mL) via syringe. With stirring, add triethylamine (10.12 g, 100 mmol) dropwise via syringe. Stir the resulting mixture for 10 minutes.

-

Addition of Starting Material: Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become an opaque, light pink color.[2]

-

Reaction: Immerse the flask in an oil bath preheated to approximately 75°C. The mixture will turn a bright orange-yellow color. Maintain the reaction at a gentle reflux for 4 hours.[2][3]

-

Work-up: Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.[2]

-

Extraction: Transfer the organic phase to a 1-L separatory funnel. Wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).[2][3]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield a pale yellow oil that solidifies upon further drying under vacuum.[2]

-

Purification: The resulting yellow solid (8.09-8.11 g, 80-81% yield) is primarily this compound (≥95% purity) and is often suitable for further use without additional purification.[2] For higher purity, recrystallize the solid from hexane (50 mL) to obtain pale yellow needles (6.80-6.94 g, 68-69% yield).[2]

Alternative Synthesis Methods

While the ortho-formylation with MgCl₂ is highly effective, other classical methods can also be employed, though they may offer lower yields or regioselectivity for this specific transformation.

Duff Reaction

The Duff reaction involves the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[4][5] It is known to favor ortho-formylation for phenols.[5] While generally considered inefficient, it has been reported to be successful for o-bromophenol where the Reimer-Tiemann reaction might fail.[6]

-

Reagents: Hexamethylenetetramine, acidic catalyst (e.g., acetic acid or trifluoroacetic acid).[4]

-

Conditions: Typically requires heating to 85–120°C.[4]

-

Yields: Variable, often in the range of 20–80%.[4]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform and a strong base to achieve ortho-formylation of phenols.[7][8] The reactive intermediate is dichlorocarbene.[7][9] This reaction is carried out in a biphasic system and often requires heating.[7]

-

Reagents: Chloroform, strong base (e.g., NaOH or KOH).[10][11]

-

Conditions: Biphasic solvent system, heating required.[7]

-

Key Intermediate: Dichlorocarbene.[9]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-bromophenol is most effectively achieved through an ortho-formylation reaction mediated by magnesium chloride and triethylamine. This method offers high regioselectivity and good yields, making it a reliable choice for laboratory and potential scale-up applications. The detailed protocol provided herein should enable researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

- 1. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

Application Note and Experimental Protocol: Regioselective ortho-Formylation of 2-Bromophenol

Introduction

The ortho-formylation of phenols is a critical transformation in organic synthesis, yielding salicylaldehyde derivatives that are valuable precursors for pharmaceuticals, agrochemicals, and specialty chemicals.[1] While classical methods like the Reimer-Tiemann and Duff reactions exist, they often suffer from low yields or a lack of regioselectivity.[2][3] The magnesium-mediated formylation, an advancement of the Casnati-Skattebøl reaction, offers a highly efficient and regioselective route for the ortho-formylation of phenols.[4][5] This protocol details the synthesis of 3-bromo-2-hydroxybenzaldehyde via the ortho-formylation of 2-bromophenol using paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine.[6][7] The magnesium ion plays a crucial role, coordinating with the phenoxide and formaldehyde to direct the formylation exclusively to the ortho position.[1][8]

Quantitative Data Summary

The following table outlines the reactants, their specifications, and the key reaction parameters for the ortho-formylation of 2-bromophenol on a 50 mmol scale.[4][9]

| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. | Notes |

| 2-Bromophenol | C₆H₅BrO | 173.01 | 50 | 8.65 g | 1.0 | Starting material |